5-Bromo-2,2-difluoro-1,3-benzodioxole
Overview
Description
5-Bromo-2,2-difluoro-1,3-benzodioxole is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a benzodioxole core with bromine and difluoro substituents, which are of interest for their reactivity and the ability to undergo further chemical transformations .
Synthesis Analysis
The synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole has been explored through deprotonation-triggered heavy-halogen migrations. This process involves the use of lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, which are protected at the 7-position by a trialkylsilyl group. The lithiation at the 5-position is facilitated by the presence of the silyl group, leading to the formation of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives after subsequent iodination or carboxylation .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-bromo-2,2-difluoro-1,3-benzodioxole is not detailed in the provided abstracts, related compounds have been studied using techniques such as X-ray crystallography, FT-IR spectroscopy, and computational methods. These studies provide insights into the geometrical parameters, electronic structure, and potential energy distribution of similar molecules, which can be extrapolated to understand the structural characteristics of 5-bromo-2,2-difluoro-1,3-benzodioxole .
Chemical Reactions Analysis
The reactivity of 5-bromo-2,2-difluoro-1,3-benzodioxole is highlighted by its ability to undergo further functionalization. The presence of the bromine atom makes it a suitable candidate for nucleophilic substitution reactions, while the difluoro group can influence the electronic properties of the molecule, potentially leading to unique reactivity patterns. The compound can serve as a building block for the synthesis of more complex molecules, as demonstrated by the synthesis of various derivatives through reactions such as iodination, carboxylation, and coupling with other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2,2-difluoro-1,3-benzodioxole are not explicitly discussed in the provided abstracts. However, based on the properties of related compounds, it can be inferred that the compound likely possesses characteristics such as a defined melting point, solubility in common organic solvents, and stability under standard conditions. The presence of halogen and difluoro groups may also confer certain reactivity properties, such as susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions .
Scientific Research Applications
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Organic Synthesis : “5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a precursor in organic synthesis . It’s a building block used to create more complex molecules in the lab.
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Pharmaceutical Research : This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients . It’s used in the process of developing new drugs.
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Agrochemical Research : It’s also used in the development of agrochemicals . These are chemicals, like pesticides and fertilizers, used in agriculture.
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Dyestuff Field : This compound is used in the dyestuff field . It can be used in the synthesis of dyes and pigments.
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Preparation of Carboxylic Acid Derivatives : This compound is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . The specific methods of synthesis would depend on the particular research project or experiment being conducted.
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Development of Fluorinated Building Blocks : “5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a fluorinated building block . These are used in the synthesis of various organic compounds, particularly those that require the introduction of fluorine atoms.
Safety And Hazards
5-Bromo-2,2-difluoro-1,3-benzodioxole causes skin irritation and serious eye irritation . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .
Future Directions
properties
IUPAC Name |
5-bromo-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHWHHXVXSGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371244 | |
Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2-difluoro-1,3-benzodioxole | |
CAS RN |
33070-32-5 | |
Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,2-difluoro-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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